molecular formula C16H12ClN3O2 B6359108 2-(2-chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide CAS No. 1159976-54-1

2-(2-chlorophenyl)-N'-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide

Cat. No.: B6359108
CAS No.: 1159976-54-1
M. Wt: 313.74 g/mol
InChI Key: PYLVRPQDXLGEGY-UHFFFAOYSA-N
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Description

2-(2-chlorophenyl)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is a complex organic compound that features a chlorophenyl group and an indole moiety

Preparation Methods

The synthesis of 2-(2-chlorophenyl)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide typically involves the condensation of 2-(2-chlorophenyl)acetohydrazide with an indole-2,3-dione derivative under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography.

Industrial production methods may involve optimizing the reaction conditions to increase yield and purity, such as using catalysts or varying temperature and pressure.

Chemical Reactions Analysis

2-(2-chlorophenyl)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

This compound has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a drug candidate or a pharmacophore for developing new therapeutic agents.

    Industry: It can be used in the development of new materials or as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-(2-chlorophenyl)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other hydrazide derivatives and indole-based molecules. Compared to these compounds, 2-(2-chlorophenyl)-N’-[(3E)-2-oxo-2,3-dihydro-1H-indol-3-ylidene]acetohydrazide is unique due to its specific structural features, such as the presence of both a chlorophenyl group and an indole moiety. This combination may confer unique biological activities or chemical reactivity.

Some similar compounds include:

  • 2-(2-chlorophenyl)acetohydrazide
  • Indole-2,3-dione derivatives
  • Other chlorophenyl-substituted hydrazides

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3O2/c17-12-7-3-1-5-10(12)9-14(21)19-20-15-11-6-2-4-8-13(11)18-16(15)22/h1-8,18,22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYLVRPQDXLGEGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)N=NC2=C(NC3=CC=CC=C32)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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